molecular formula C11H13NO2 B1364255 1-Benzylazetidine-3-carboxylic acid CAS No. 94985-27-0

1-Benzylazetidine-3-carboxylic acid

Cat. No.: B1364255
CAS No.: 94985-27-0
M. Wt: 191.23 g/mol
InChI Key: XVFKOLZJNKMHNL-UHFFFAOYSA-N
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Description

1-Benzylazetidine-3-carboxylic acid is a four-membered heterocyclic compound that belongs to the azetidine family Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzylazetidine-3-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of N-benzyl-3-cyano-2-aminopropanoic acid, which undergoes intramolecular nucleophilic substitution to form the azetidine ring . The reaction typically requires stringent conditions, including the use of strong bases and elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves optimized synthetic routes to maximize yield and purity. The process may include hydrogenation steps to reduce any nitrile groups present, followed by purification through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Benzylazetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of benzyl ketones or aldehydes.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted azetidines with different functional groups.

Scientific Research Applications

1-Benzylazetidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzylazetidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s ring strain and functional groups allow it to bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with similar reactivity but different biological activity.

    N-Benzylazetidine-2-carboxylic acid: Similar structure but with different substitution patterns, leading to varied reactivity and applications.

Uniqueness: 1-Benzylazetidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its benzyl group enhances its lipophilicity, making it more suitable for certain medicinal applications compared to other azetidine derivatives .

Properties

IUPAC Name

1-benzylazetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)10-7-12(8-10)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFKOLZJNKMHNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10915196
Record name 1-Benzylazetidine-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94985-27-0
Record name 1-(Phenylmethyl)-3-azetidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94985-27-0
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Record name 1-Benzylazetidine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 94985-27-0
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Synthesis routes and methods I

Procedure details

1.5 g of 13B in 10 ml of saturated barium hydroxide solution was heated under reflux for 30 hours. The reaction mixture was cooled, saturated with gaseous carbon dioxide and filtered. The solvent was removed from the filtrate under reduced pressure to give 1-benzylazetidine-3-carboxylic acid (13C).
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Synthesis routes and methods II

Procedure details

A mixture of the disodium salt of N-benzylazetidine-3,3-dicarboxylic acid and sodium carbonate (approximately 2:1 by weight, total weight 7.5 g) were dissolved in 100 ml of a toluene-acetic acid mixture (2/1, v/v), with immediate evolution of carbon dioxide from the sodium carbonate. The mixture was warmed and stirred, and then refluxed over a Dean and Stark water separator. After 1/2 hour evolution of carbon dioxide had ceased and 1.5 ml of an acetic acid-water mixture had separated. The slightly hazy solution was cooled to room temperature. A white fluffy solid comprising sodium acetate (3.6 ) g) was removed by filtration. Distillation of the clear filtrate yielded 4.5 g of N-benzyl-3-carboxy-azetidine.
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Synthesis routes and methods III

Procedure details

1.5 g of 1A was mixed with 25 ml of distilled water and a few boiling chips and boiled under a nitrogen blanket. After 40 minutes reflux, the initial oily two phase system became homogenous. The water was stripped on a rotary evaporator and the product readily crystallized. After drying in a vacuum oven at 60°, N-benzylazetidine-3-carboxylic acid (1), m.p.: 152°-154°, was obtained.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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